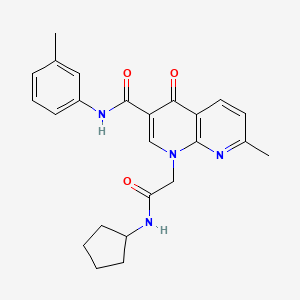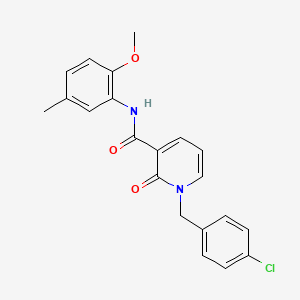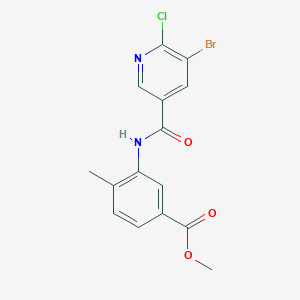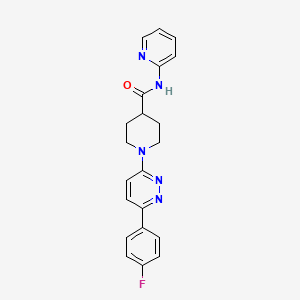
3-Bromo-2-(cyclohexyloxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(cyclohexyloxy)pyridine is a chemical compound with the CAS Number: 52200-50-7 . It has a molecular weight of 256.14 .
Molecular Structure Analysis
The molecular structure of this compound has been optimized using both DFT and HF methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, it’s important to note that pyridine derivatives can participate in a variety of chemical reactions. For instance, 3-Bromo-2-hydroxypyridine can undergo reactions with atmospheric oxygen as the final oxidant .Scientific Research Applications
Stereoselective Synthesis
- Stereoselective α,α'-Annelation Reactions : Research demonstrated stereoselective annelation reactions producing bridged dioxabicyclo[3.3.1]nonane ring systems with complete stereocontrol, which could be relevant for the synthesis and modification of "3-Bromo-2-(cyclohexyloxy)pyridine" in creating highly oxygenated cyclohexane rings found in natural products like phyllaemblic acid and glochicoccins B and D (Casey et al., 2010).
Photophysical Properties and Material Science
- Iridium Tetrazolate Complexes : Studies on heteroleptic mononuclear cyclometalated iridium(III) complexes with tetrazolate ligands showed the impact of ancillary ligands on the color tuning of these complexes. Although the direct relevance to "this compound" is not explicit, this research indicates the potential of brominated pyridines in constructing polymetallic architectures with specific photophysical properties (Stagni et al., 2008).
Radical Cyclization and Synthesis Methodologies
- Electrochemical Radical Cyclization : An improved procedure for electrochemical radical cyclization of bromo acetals, demonstrating the versatility of brominated compounds in synthesizing various cyclic structures under neutral conditions, could be analogous to applications involving "this compound" (Inokuchi et al., 1994).
Antioxidant Properties and Biological Activity
- Antioxidant Pyridinols : The synthesis and study of 6-substituted-2,4-dimethyl-3-pyridinols reported interesting antioxidant properties. This suggests the potential of brominated pyridines in developing compounds with significant biological activity, including "this compound" derivatives (Wijtmans et al., 2004).
Safety and Hazards
While specific safety and hazard information for 3-Bromo-2-(cyclohexyloxy)pyridine was not found, it’s important to handle all chemical compounds with care. General safety measures include avoiding ingestion and inhalation, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
3-bromo-2-cyclohexyloxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLXXXWDNUYXNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2642487.png)
![(1R,4R,5R)-1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2642488.png)


![1-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}-1-ethanone](/img/structure/B2642492.png)

![N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)-3-methylpiperazin-1-yl]acetamide](/img/structure/B2642497.png)
![4-[(Thieno[3,2-d]pyrimidin-4-ylamino)methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2642498.png)
![2-[3-(4-chlorophenyl)sulfanylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2642499.png)



